Bi e oligotiófenos

Bi- and oligothiophenes are a class of organic compounds that consist of two or more thiophene rings (each containing a sulfur atom in a five-membered ring) linked together. These molecules are characterized by their alternating single and double bonds, which contribute to unique electronic and optical properties. Bi-thiophenes, for instance, have the simplest structure with two thiophene units fused at one carbon atom, while oligothiophenes can contain three or more such rings, often forming linear or branched chains.

The structural diversity in bi- and oligothiophenes allows for a wide range of applications. In electronics, these materials are used as active layers in organic photovoltaics (OPVs) due to their ability to efficiently absorb light and generate charge carriers. Additionally, they find use in organic light-emitting diodes (OLEDs), thanks to their high quantum efficiency and tunable emission spectra. Furthermore, bi- and oligothiophenes play a crucial role in the development of conductive polymers for various applications including sensors, flexible electronics, and anti-corrosion coatings.

The synthetic methods for preparing these compounds are well-established, encompassing both traditional chemical reactions and modern methodologies such as click chemistry, which enable the precise control over molecular structure. The tunable properties of bi- and oligothiophenes make them indispensable in materials science and nanotechnology, offering promising opportunities for future innovations in energy conversion and storage technologies.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

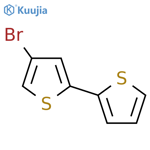

|

2,3':4',2''-Terthiophene | 101306-11-0 | C12H8S3 |

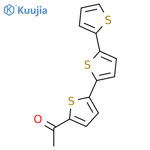

|

1-acetoxy-4-[2,2']bithiophenyl-5-yl-but-3-yn-2-ol | 95910-62-6 | C14H12O3S2 |

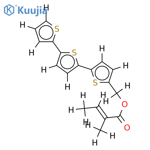

|

1,4-Bis[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2,5-dioctylpyrrolo[3,4-c]pyrrole-3,6-dione | 1435933-95-1 | C58H72N2O2S6 |

|

4-bromo-2-(thiophen-2-yl)thiophene | 112051-56-6 | C8H5S2Br |

|

1-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethanone | 1087-01-0 | C14H10OS3 |

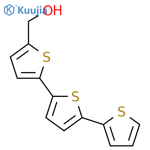

|

[2,2':5',2''-Terthiophene]-5-methanol | 13059-93-3 | C13H10OS3 |

|

Angeloyl-2,2':5',2''-Terthiophene-5-methanol, | 27123-32-6 | C18H16O2S3 |

|

tributyl-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]stannane | 211737-37-0 | C26H44S2Sn |

|

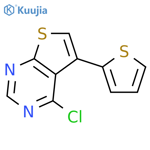

4-Chloro-5-(2-thienyl)thieno2,3-dpyrimidine | 189681-04-7 | C10H5N2S2Cl |

|

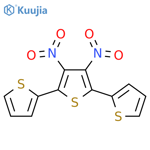

3,4-dinitro-2,5-dithiophen-2-ylthiophene | 205170-72-5 | C12H6N2O4S3 |

Literatura Relacionada

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Junping Hu,Yingchun Cheng,Hui Ying Yang,Yugui Yao,Shengyuan A. Yang Nanoscale, 2016,8, 15340-15347

-

Pranjal Chandra,Hui-Bog Noh,Yoon-Bo Shim Chem. Commun., 2013,49, 1900-1902

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornecedores recomendados

-

上海贤鼎生物科技有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados